6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione is a heterocyclic compound with a diazinane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the amino group and the diazinane ring makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione typically involves the reaction of 4-methylbenzylamine with a suitable diazinane precursor under controlled conditions. The reaction is carried out in the presence of a condensing agent to facilitate the formation of the diazinane ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors are often used to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidine: A class of compounds with similar structural features and chemical properties.
Pyrido[2,3-d]pyrimidine: Another class of compounds with comparable biological activities.
Uniqueness
6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure and the presence of the 4-methylphenyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-7-2-4-8(5-3-7)6-9-10(13)14-12(17)15-11(9)16/h2-5,9-10H,6,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
IAOJLJQWMOWKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(NC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.